molecular formula C6H8O4-2 B1204190 Adipate CAS No. 764-65-8

Adipate

Cat. No. B1204190
CAS RN: 764-65-8
M. Wt: 144.12 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-L
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Description

Adipate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an adipate(1-).

Scientific Research Applications

Biological Production and Environmental Impact
Adipic acid, a significant component in producing nylon 6-6, thermoplastic polyurethane resins, adhesives, synthetic lubricants, and plasticizers, has traditionally been synthesized from petrochemical sources, primarily through the oxidation of KA oil (cyclohexanol and cyclohexanone) catalyzed by nitric acid. This chemical synthesis approach has been associated with the emission of greenhouse gases and significant environmental pollution. Consequently, there has been a growing research interest in developing more sustainable, renewable, and environmentally friendly methods for adipic acid production. Recent studies have focused on biological synthesis routes, leveraging metabolic engineering and synthetic biology advancements to enable the synthesis of adipic acid from renewable substrates. These innovative approaches aim to mitigate the environmental impact associated with traditional adipic acid production methods (Deng, Ma, & Mao, 2016).

Metabolic Engineering for Adipate Production
Metabolic engineering has played a crucial role in optimizing microbial strains for the efficient production of adipic acid. For example, the reverse adipate-degradation pathway (RADP) identified in Thermobifida fusca has been successfully reconstructed in Escherichia coli, leading to significant adipic acid production. The optimization of this pathway, including the overexpression of key enzymes and the elimination of competing metabolic pathways, has resulted in improved adipic acid yields. These advances demonstrate the potential of metabolic engineering to enhance the biotechnological production of adipic acid, offering a more sustainable alternative to traditional chemical synthesis methods (Zhao et al., 2018).

properties

CAS RN

764-65-8

Product Name

Adipate

Molecular Formula

C6H8O4-2

Molecular Weight

144.12 g/mol

IUPAC Name

hexanedioate

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-L

SMILES

C(CCC(=O)[O-])CC(=O)[O-]

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-]

Other CAS RN

764-65-8

synonyms

adipate
adipic acid
adipic acid, calcium salt
adipic acid, Cu salt
adipic acid, Cu(+2) salt
adipic acid, Cu(+2) salt (1:1)
adipic acid, diammonium salt
adipic acid, disodium salt
adipic acid, Mg salt (1:1)
adipic acid, monoammonium salt
adipic acid, nickel salt
adipic acid, potassium salt
adipic acid, sodium salt
ammonium adipate
diammonium adipate
hexanedioic acid
magnesium adipate
sodium adipate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Examples of the polybutylene succinate (PBS) type aliphatic polyester include polybutylene succinate (PBS) made from butanediol and succinic acid, an adipate copolymer (PBSA) obtained by copolymerizing adipic acid to accelerate biodegradability, and adipate/terephthalate copolymer obtained by copolymerizing terephthalic acid. The commercially available products include “BIONOLLE (trade name)”, “ENPOL (trade name)”, “ECOFLEX (trade name)” and “BIOMAX (trade name)” available from Showa High polymer, Ltd., Ire Chemical, Ltd., BASF AG, and Du Pont, Ltd., respectively.
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polybutylene succinate
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aliphatic polyester
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polybutylene succinate
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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